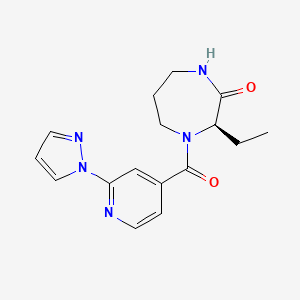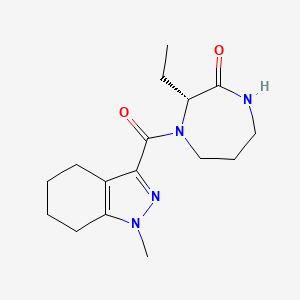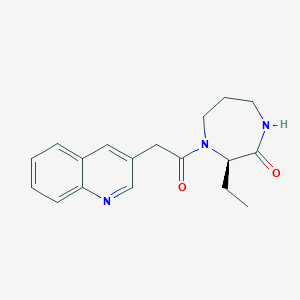
(3R)-3-ethyl-4-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethyl-4-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,4-diazepan-2-one is a synthetic compound that belongs to the class of diazepanes. It is commonly known as Ro 15-4513 and has been widely used in scientific research for its unique properties.
Mécanisme D'action
Ro 15-4513 acts as a selective antagonist for the benzodiazepine site of the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are known to enhance the activity of the receptor. This results in a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have anxiolytic properties. Ro 15-4513 has also been shown to impair memory formation and consolidation, suggesting that it may play a role in memory processes. Additionally, Ro 15-4513 has been shown to modulate the activity of the reward system in the brain, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 15-4513 has a number of advantages for lab experiments. It is a selective antagonist for the benzodiazepine site of the GABA-A receptor, which allows for specific targeting of this receptor subtype. Ro 15-4513 is also highly potent and has a long duration of action, which allows for prolonged inhibition of the receptor. However, Ro 15-4513 has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, which may complicate interpretation of results. Additionally, Ro 15-4513 has poor solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on Ro 15-4513. One potential direction is to investigate the role of the GABA-A receptor in the development and maintenance of addiction. Ro 15-4513 has been shown to modulate the activity of the reward system in the brain, suggesting that it may have potential as a treatment for addiction. Another potential direction is to investigate the role of the GABA-A receptor in the regulation of sleep. Ro 15-4513 has been shown to impair memory consolidation, which may suggest a role in sleep-dependent memory processes. Finally, further research is needed to fully understand the off-target effects of Ro 15-4513 on other receptors, which may provide insight into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
Ro 15-4513 is a synthetic compound that has been widely used in scientific research for its unique properties as a selective antagonist for the benzodiazepine site of the GABA-A receptor. It has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, depression, epilepsy, and addiction. Ro 15-4513 has a number of advantages for lab experiments, including specific targeting of the GABA-A receptor subtype and high potency. However, it also has some limitations, including off-target effects on other receptors and poor solubility in water. Future research on Ro 15-4513 may provide insight into the complex interactions between different neurotransmitter systems in the brain and may lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
Ro 15-4513 can be synthesized using a multi-step process that involves the reaction of 2-pyrazol-1-ylpyridine-4-carboxylic acid with ethyl chloroformate, followed by the reaction with 3-amino-1-propanol and finally, cyclization with phosgene. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
Ro 15-4513 has been widely used in scientific research as a selective antagonist for the benzodiazepine site of the GABA-A receptor. It has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, depression, epilepsy, and addiction. Ro 15-4513 has also been used to investigate the role of the GABA-A receptor in memory formation and consolidation.
Propriétés
IUPAC Name |
(3R)-3-ethyl-4-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-13-15(22)18-6-3-9-20(13)16(23)12-5-8-17-14(11-12)21-10-4-7-19-21/h4-5,7-8,10-11,13H,2-3,6,9H2,1H3,(H,18,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODSLHRFDOLQLD-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C2=CC(=NC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)C2=CC(=NC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(1R,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclohexane-1-carboxamide](/img/structure/B7349265.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7349277.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)

![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)


![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)